molecular formula C9H9NOS2 B12975731 7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one

7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B12975731
M. Wt: 211.3 g/mol
InChI Key: RKIDHVSLPIJZCR-UHFFFAOYSA-N
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Description

7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with a sulfur atom and a nitrogen atom in a six-membered ring, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes, cyclic 1,3-diketones, and methyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetate in refluxing acetic acid or acetonitrile medium . This domino cyclization reaction results in the formation of the desired thiazine compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazine compounds.

Scientific Research Applications

7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazine ring can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s ability to undergo redox reactions can modulate oxidative stress and signaling pathways in biological systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activities compared to other thiazine derivatives.

Properties

Molecular Formula

C9H9NOS2

Molecular Weight

211.3 g/mol

IUPAC Name

7-methylsulfanyl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C9H9NOS2/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)

InChI Key

RKIDHVSLPIJZCR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)NC(=O)CS2

Origin of Product

United States

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